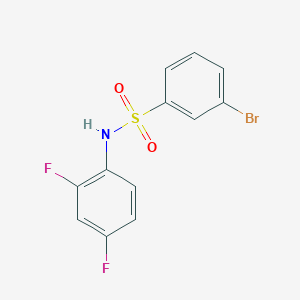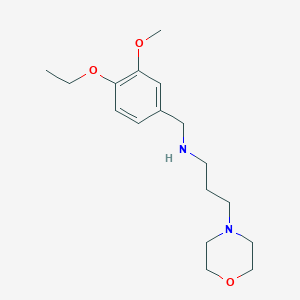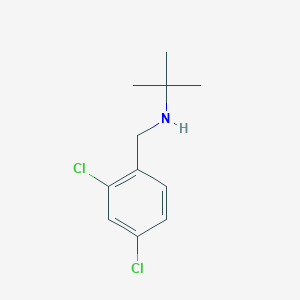
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide, also known as BDF, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which have been extensively studied for their biological and pharmacological properties. BDF has been synthesized using various methods and has been found to have unique properties that make it a valuable tool for scientific investigations.
Mechanism of Action
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide inhibits the activity of carbonic anhydrase by binding to its active site and blocking the access of substrate molecules. This results in a decrease in the rate of the enzyme-catalyzed reaction, which can have various physiological effects. 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase, with an inhibition constant in the nanomolar range.
Biochemical and Physiological Effects:
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific system being studied. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for pH regulation in the body. 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has several advantages as a tool for scientific investigations. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also relatively stable and can be synthesized in large quantities. However, 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has some limitations, including its potential toxicity and the need for specialized equipment to perform certain types of experiments.
Future Directions
There are several future directions for research on 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase based on the 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide scaffold. Another area of interest is the investigation of the effects of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide on other physiological processes, such as ion transport and cell signaling. Additionally, the potential use of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide as an anticancer agent warrants further investigation.
Synthesis Methods
The synthesis of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide involves the reaction of 3-bromoaniline with 2,4-difluorobenzenesulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution of the chlorine atom by the amino group, resulting in the formation of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide. The purity of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide can be improved by recrystallization or column chromatography.
Scientific Research Applications
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has been used in various scientific research applications, including drug discovery, enzyme inhibition studies, and protein crystallography. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has also been used as a scaffold for the development of novel inhibitors of other enzymes, such as histone deacetylases and matrix metalloproteinases.
properties
Product Name |
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C12H8BrF2NO2S |
Molecular Weight |
348.16 g/mol |
IUPAC Name |
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8BrF2NO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-5-4-9(14)7-11(12)15/h1-7,16H |
InChI Key |
UQABOZXQMKJFCX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B262737.png)
![1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B262739.png)
![4-[(3-Bromobenzyl)amino]-1-butanol](/img/structure/B262743.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)
![N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B262748.png)





![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)
![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)